molecular formula C19H16O7 B13042652 Ageconyflavone A

Ageconyflavone A

Cat. No.: B13042652
M. Wt: 356.3 g/mol
InChI Key: UWMIBQBUKOVZNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Ageconyflavone A can be isolated from the methanol extract of the aerial parts of Eragrostis ferruginea. The isolation process involves the use of spectroscopic techniques, including 1D- and 2D-NMR, to determine the structure of the compound . Industrial production methods for this compound have not been extensively documented, but the isolation from natural sources remains a primary method.

Chemical Reactions Analysis

Ageconyflavone A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include methanol, acetone, and other organic solvents. The major products formed from these reactions are typically derivatives of the original flavonoid structure, which may exhibit different biological activities .

Mechanism of Action

The neuroprotective effects of Ageconyflavone A are primarily attributed to its ability to inhibit amyloid beta peptide-induced toxicity. The compound interacts with molecular targets and pathways involved in the production and aggregation of amyloid beta peptides. By inhibiting these processes, this compound helps to protect neuronal cells from damage and death .

Properties

Molecular Formula

C19H16O7

Molecular Weight

356.3 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-5,6,7-trimethoxychromen-4-one

InChI

InChI=1S/C19H16O7/c1-21-16-8-15-17(19(23-3)18(16)22-2)11(20)7-13(26-15)10-4-5-12-14(6-10)25-9-24-12/h4-8H,9H2,1-3H3

InChI Key

UWMIBQBUKOVZNB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC4=C(C=C3)OCO4)OC)OC

Origin of Product

United States

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